![molecular formula C7H7NO2 B12578783 2h-[1,4]Oxazino[3,4-b][1,3]oxazine CAS No. 300857-59-4](/img/structure/B12578783.png)
2h-[1,4]Oxazino[3,4-b][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-[1,4]Oxazino[3,4-b][1,3]oxazine is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a fused ring system. This compound is part of the broader class of oxazines, which are known for their diverse chemical properties and applications .
Preparation Methods
The synthesis of 2H-[1,4]Oxazino[3,4-b][1,3]oxazine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of halohydrins and 1-tosyl-1,2,3-triazoles in the presence of a rhodium catalyst. This reaction proceeds under basic conditions and involves a rhodium carbenoid 1,3-insertion into O-H followed by annulation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2H-[1,4]Oxazino[3,4-b][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen and oxygen atoms.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or rhodium. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxazines and related heterocycles .
Scientific Research Applications
2H-[1,4]Oxazino[3,4-b][1,3]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2H-[1,4]Oxazino[3,4-b][1,3]oxazine involves its interaction with molecular targets through its heterocyclic structure. The oxygen and nitrogen atoms in the ring system can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The specific pathways and molecular targets depend on the context of its use, such as in enzyme inhibition or as a fluorescent probe .
Comparison with Similar Compounds
2H-[1,4]Oxazino[3,4-b][1,3]oxazine can be compared with other similar compounds, such as:
Morpholine: A simpler heterocycle with one oxygen and one nitrogen atom.
Phenoxazine: Contains an additional aromatic ring, leading to different chemical properties.
Dioxazines: Consist of two oxazine subunits and are used in pigments and dyes.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical reactivity and stability compared to these similar compounds .
Properties
CAS No. |
300857-59-4 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2H-[1,3]oxazino[2,3-c][1,4]oxazine |
InChI |
InChI=1S/C7H7NO2/c1-2-8-3-5-9-6-7(8)10-4-1/h1-3,5-6H,4H2 |
InChI Key |
SKOVEMUHUXXGAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C=COC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


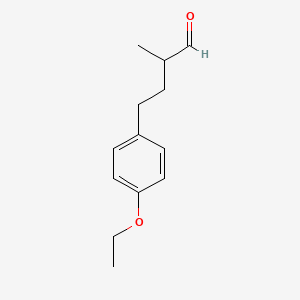
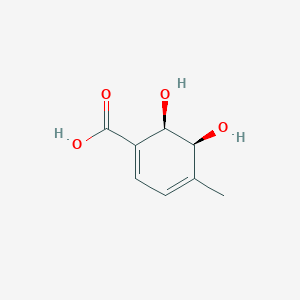
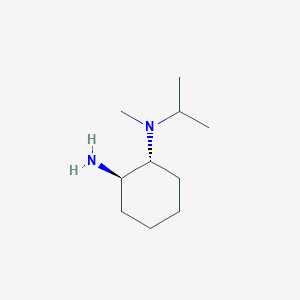
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
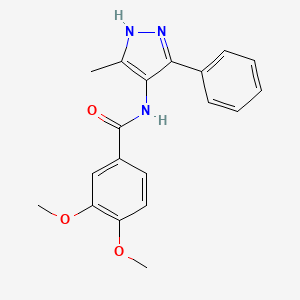
![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)
![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)
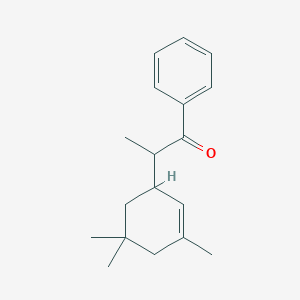
![4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid](/img/structure/B12578763.png)
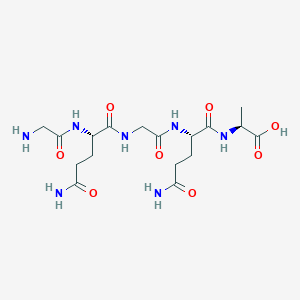
![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
